Poloxin

Übersicht

Beschreibung

Poloxin ist ein nicht-ATP-kompetitiver Inhibitor der Polo-like Kinase 1 (PLK1), einer Serin/Threonin-Kinase, die eine kritische Rolle bei der Zellteilung spielt. This compound zielt speziell auf die Polo-Box-Domäne von PLK1 ab, was es zu einem wertvollen Werkzeug in der Krebsforschung macht, da es die mitotische Arretierung und Apoptose in Krebszellen induzieren kann .

Vorbereitungsmethoden

Poloxin kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Herstellung einer Mutterlauge durch Lösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Konzentration von 40 mg/mL führt . Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber es ist in der Regel für Forschungszwecke in verschiedenen Konzentrationen und Formen verfügbar .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsmechanismen nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen, die this compound betreffen, sind weniger verbreitet.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner funktionellen Gruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Lösungsmittel wie DMSO und spezifische Katalysatoren, die die gewünschten Transformationen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Analyse Chemischer Reaktionen

Poloxin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Reduction: Reduction reactions involving this compound are less common.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include various solvents like DMSO and specific catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Poloxin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Werkzeug verwendet, um die Hemmung von PLK1 und seine Auswirkungen auf die Zellteilung zu untersuchen.

Biologie: Es wird in der Forschung eingesetzt, um die Rolle von PLK1 in zellulären Prozessen und sein Potenzial als Ziel für die Krebstherapie zu verstehen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es gezielt die Polo-Box-Domäne von PLK1 angreift. Diese Wechselwirkung stört die normale Funktion von PLK1, was zu Defekten in der Zentrosomenintegrität, Spindelbildung und Chromosomenausrichtung während der Mitose führt. Als Ergebnis induziert this compound mitotische Arretierung und Apoptose in Krebszellen . Die beteiligten molekularen Ziele und Pfade umfassen die Modulation von wichtigen Substraten von PLK1, wie Kizuna .

Wirkmechanismus

Poloxin exerts its effects by specifically targeting the polo-box domain of PLK1. This interaction disrupts the normal function of PLK1, leading to defects in centrosome integrity, spindle formation, and chromosome alignment during mitosis. As a result, this compound induces mitotic arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the modulation of key substrates of PLK1, such as Kizuna .

Vergleich Mit ähnlichen Verbindungen

Poloxin ist unter den PLK1-Inhibitoren einzigartig aufgrund seines nicht-ATP-kompetitiven Wirkmechanismus. Ähnliche Verbindungen umfassen:

Thymochinon: Ein weiterer PLK1-Polo-Box-Domänen-Inhibitor mit ähnlichen Wirkungen auf Krebszellen.

Purpurogallin: Ein selektiver kleiner arzneimittelähnlicher Inhibitor der PLK1-Polo-Box-Domäne.

BI 2536: Ein Dihydropteridinonderivat, das PLK1 mit hoher Potenz hemmt.

This compound zeichnet sich durch seine spezifische Zielsetzung der Polo-Box-Domäne aus, die im Vergleich zu anderen Inhibitoren, die die ATP-Bindungsstelle angreifen, ein höheres Maß an Selektivität bietet .

Biologische Aktivität

Poloxin is a small-molecule inhibitor specifically targeting the polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a promising target for cancer therapy. This article delves into the biological activity of this compound, examining its effects on cancer cell proliferation, apoptosis induction, and its mechanisms of action through various studies and findings.

This compound functions by inhibiting the PBD of Plk1, which is essential for the kinase's localization and interaction with its substrates. This inhibition leads to significant mitotic disturbances, including:

- Centrosome Fragmentation : this compound induces fragmentation of centrosomes, which is associated with dysfunctional Kizuna, a substrate of Plk1 that stabilizes mitotic centrosomes .

- Chromosome Misalignment : The compound causes abnormal spindle formation and chromosome misalignment, activating the spindle assembly checkpoint (SAC) and prolonging mitosis .

- Mitotic Arrest : It effectively arrests cancer cells in the G2/M phase of the cell cycle, leading to a distinctive sub-G1 peak indicative of apoptosis upon prolonged exposure .

Table 1: Summary of this compound's Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

- HeLa Cells : Treatment with this compound resulted in significant mitotic arrest and subsequent apoptosis. The study showed that this compound reduced both centrosomal and kinetochoral localization of Plk1, leading to defects in chromosome congression and mitotic progression .

- Other Cancer Cell Lines : Similar effects were observed in MDA-MB-231, SW480, MCF7, and A549 cells, confirming the broad applicability of this compound across different tumor types .

Case Studies

One notable case study involved xenograft mouse models where this compound was administered. The results indicated:

- Tumor Growth Suppression : this compound significantly suppressed tumor growth by lowering the proliferation rate and inducing apoptosis in treated tissues. The efficacy was attributed to its ability to inhibit Plk1 function specifically through its PBD .

Optimized Derivatives

Subsequent research led to the development of optimized derivatives such as this compound-2, which exhibited improved potency and selectivity compared to its predecessor. These derivatives maintained similar mechanisms but enhanced anti-cancer activity at lower concentrations .

Table 2: Comparison of this compound and Its Derivatives

| Compound | Potency | Selectivity | Main Action |

|---|---|---|---|

| This compound | Moderate | Specific to PBD | Induces mitotic arrest and apoptosis |

| This compound-2 | High | Enhanced | Similar actions with improved efficacy |

| This compound-2HT+ | Higher | Very High | Induces selective degradation of Plk1 |

Eigenschaften

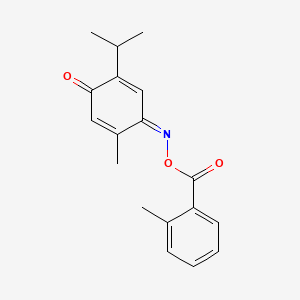

IUPAC Name |

[(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOJHDQJJPIVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321688-88-4 | |

| Record name | 321688-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.